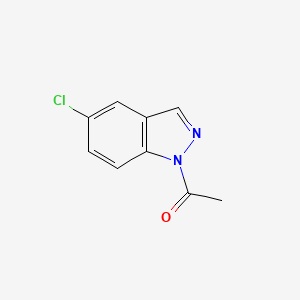

1-(5-Chloro-1H-indazol-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRWUGNNZNFPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469478 | |

| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98083-43-3 | |

| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds. This document delves into the core synthetic pathway, offering a detailed, step-by-step experimental protocol. The causality behind experimental choices, such-as the selection of reagents and reaction conditions, is thoroughly explained to provide a deeper understanding of the process. This guide is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. All quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided.

Introduction and Significance

Indazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous molecules with significant biological activities. Their diverse applications in medicinal chemistry have made them attractive targets for synthetic chemists. Notably, chloroindazole-based compounds have been investigated as selective estrogen receptor β (ERβ) ligands, showing promise in promoting remyelination, which is relevant for diseases like multiple sclerosis. The title compound, this compound, serves as a crucial building block in the synthesis of more complex indazole-containing drug candidates. The introduction of an acetyl group at the N-1 position of the indazole ring is a key strategic step, often employed to modulate the compound's electronic properties and to serve as a handle for further functionalization.

The Core Synthesis Pathway: N-Acylation of 5-Chloroindazole

The most direct and efficient method for the synthesis of this compound is the N-acylation of the readily available starting material, 5-chloro-1H-indazole. This reaction involves the introduction of an acetyl group onto the nitrogen atom at the 1-position of the indazole ring.

Mechanistic Considerations

The N-acylation of 5-chloroindazole proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the indazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A base is typically employed to deprotonate the indazole, enhancing its nucleophilicity and neutralizing the acidic byproduct of the reaction. The choice of acetylating agent and base is critical for achieving high yield and selectivity.

Choice of Reagents

-

Starting Material: 5-Chloro-1H-indazole is the primary substrate for this synthesis.

-

Acetylating Agent:

-

Acetyl Chloride: A highly reactive and common choice for acylation. Its reaction is rapid but generates hydrochloric acid (HCl) as a byproduct, necessitating the use of a base to prevent protonation of the starting material and to drive the reaction to completion.

-

Acetic Anhydride: A less reactive but often preferred alternative to acetyl chloride. It produces acetic acid as a byproduct, which is less corrosive than HCl. A catalytic amount of acid or a base can be used to promote the reaction.

-

-

Base:

-

Triethylamine (Et3N) or Pyridine: Commonly used organic bases that are effective in scavenging the acid byproduct.

-

Potassium Carbonate (K2CO3): An inorganic base that can also be used, particularly in polar aprotic solvents like DMF.

-

Experimental Protocol

This protocol details the synthesis of this compound from 5-chloroindazole using acetyl chloride.

Materials and Equipment

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) |

| 5-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 |

| Acetyl Chloride | C₂H₃ClO | 78.50 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for work-up and purification

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-chloro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir the mixture at room temperature for 10 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x portions).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

-

Visualization of the Synthesis Workflow

Caption: A schematic representation of the synthesis workflow for this compound.

Characterization and Data

A crucial aspect of synthesis is the verification of the final product's identity and purity. This is typically achieved through various spectroscopic techniques.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR):

-

A singlet corresponding to the acetyl methyl protons (CH₃) is expected in the upfield region, likely around δ 2.5-2.8 ppm.

-

The aromatic protons on the indazole ring will appear in the downfield region (δ 7.0-8.5 ppm). The specific splitting patterns will depend on the coupling between adjacent protons. One would expect to see a doublet for the proton at C4, a doublet of doublets for the proton at C6, and a doublet for the proton at C7. The proton at C3 will likely appear as a singlet.

-

-

¹³C NMR (Carbon NMR):

-

The carbonyl carbon of the acetyl group will appear significantly downfield, typically in the range of δ 168-172 ppm.

-

The methyl carbon of the acetyl group will be in the upfield region, around δ 20-25 ppm.

-

The aromatic carbons of the indazole ring will resonate in the region of δ 110-145 ppm.

-

Example ¹H and ¹³C NMR Data for a Related Compound

For comparative purposes, the reported NMR data for 5-Chloro-3-phenyl-1H-indazole is provided below.[1]

-

¹H NMR (400 MHz, CDCl₃): δ 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H).

-

¹³C NMR (100 MHz, CDCl₃): 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35.

These values can serve as a useful reference for interpreting the spectra of the target molecule.

Trustworthiness and Self-Validation

The protocol described in this guide is designed to be robust and reproducible. The following points underscore its trustworthiness:

-

Stoichiometry: The use of slight excesses of the base and acetylating agent helps to ensure the complete conversion of the starting material.

-

Temperature Control: Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Monitoring: The use of TLC is a critical in-process control to monitor the reaction's progress and determine the optimal reaction time.

-

Purification: The final purification by column chromatography is essential for obtaining a product of high purity, which is crucial for subsequent applications in drug development.

Conclusion

The synthesis of this compound via N-acylation of 5-chloroindazole is a well-established and reliable method. By carefully controlling the reaction conditions and employing standard purification techniques, this important intermediate can be obtained in good yield and high purity. This guide provides the necessary theoretical background and practical details to enable researchers and scientists to successfully perform this synthesis in a laboratory setting.

References

-

Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. PubMed. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 1-(5-Chloro-1H-indazol-1-yl)ethanone, a heterocyclic compound of significant interest within the field of medicinal chemistry. As a derivative of the indazole scaffold, which is a cornerstone in the development of numerous therapeutic agents, a thorough understanding of this molecule's fundamental characteristics is critical for its advancement in drug discovery and development pipelines.[1][2] This document outlines the compound's chemical identity, presents predicted physicochemical parameters, and details robust, field-proven experimental protocols for the empirical determination of its properties. The methodologies are presented not merely as instructions, but with expert rationale to guide researchers in generating reliable and reproducible data for applications ranging from quality control to formulation and pharmacokinetic profiling.

Introduction to this compound

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of indazole have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[2][3] The stability of the 1H-tautomer is a key feature of many biologically active indazoles.[1] The continued exploration of novel indazole derivatives is a highly active area of research, demanding precise characterization of each new analogue.[4]

Profile of this compound

This compound (CAS No: 98083-43-3) is a specific derivative featuring a chlorine atom at the 5-position and an acetyl group on the N1 nitrogen of the indazole core. The introduction of the chloro-substituent can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions, while the N-acetyl group influences its polarity and synthetic utility. A comprehensive physicochemical profile is the foundational dataset required for any rational drug development program, impacting everything from initial hit-to-lead optimization and in silico modeling to late-stage formulation and manufacturing.

Chemical Identity and Structural Elucidation

Accurate identification is the first step in any chemical analysis. The structural representation and key identifiers for this compound are summarized below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1-(5-Chloro-1H-indazol-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Aimed at researchers and scientists, this document offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide moves beyond simple data reporting, delving into the causal relationships between the molecule's structure and its spectral characteristics. Methodologies are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references.

Introduction and Molecular Structure

This compound (C₉H₇ClN₂O, M.W. 194.62 g/mol ) is a derivative of indazole, a bicyclic heteroaromatic system.[1] The introduction of an acetyl group at the N-1 position and a chlorine atom at the C-5 position significantly influences its electronic distribution and, consequently, its spectral properties. Accurate characterization of such molecules is a cornerstone of synthetic chemistry and drug discovery, ensuring structural integrity and purity. This guide employs a multi-spectroscopic approach to build a complete and unambiguous structural profile of the title compound.

To facilitate the subsequent spectral assignments, the molecular structure with conventional atom numbering for the indazole ring is presented below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation : Weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is crucial for sample solubility and to avoid overlapping signals.

-

Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Acquisition : Spectra are typically recorded on a 400 MHz or higher field spectrometer.[3] For ¹H NMR, 8-16 scans are usually sufficient. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phasing and baseline correction.[2]

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.45 | d, J ≈ 0.9 Hz | 1H | H-4 | The C-4 proton is adjacent to the electron-withdrawing chloro group at C-5, causing deshielding. It appears as a doublet due to coupling with H-6. |

| ~ 8.15 | d, J ≈ 9.0 Hz | 1H | H-7 | The N-acetyl group strongly deshields the peri-proton H-7, shifting it significantly downfield. It couples with H-6, appearing as a doublet. |

| ~ 7.55 | dd, J ≈ 9.0, 2.0 Hz | 1H | H-6 | This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets. |

| ~ 7.40 | s | 1H | H-3 | The proton at C-3 is typically a singlet in N-1 substituted indazoles as it lacks adjacent protons for coupling. |

| ~ 2.80 | s | 3H | -COCH₃ | The methyl protons of the acetyl group are in a region typical for methyl ketones and appear as a sharp singlet.[4] |

Rationale behind assignments is based on established substituent effects in aromatic systems. The N-acylation of indazole is known to cause significant deshielding of the H-7 proton.[1]

¹³C NMR Spectral Analysis (Predicted)

¹³C NMR spectroscopy maps the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169.5 | C=O | The carbonyl carbon of the acetyl group appears at a characteristic downfield shift.[5] |

| ~ 141.0 | C-7a | Quaternary carbon at the ring junction, adjacent to N-1. |

| ~ 135.0 | C-3 | The C-3 carbon in N-substituted indazoles.[6] |

| ~ 131.0 | C-5 | The carbon atom bearing the chloro substituent is deshielded. |

| ~ 128.5 | C-3a | The second quaternary carbon at the ring junction. |

| ~ 127.0 | C-6 | Aromatic methine carbon. |

| ~ 122.0 | C-4 | Aromatic methine carbon. |

| ~ 111.0 | C-7 | Aromatic methine carbon, shifted upfield relative to other carbons. |

| ~ 22.0 | -CH₃ | The methyl carbon of the acetyl group. |

Note: Assignments for aromatic carbons can be ambiguous without 2D NMR experiments (HSQC, HMBC). The predicted values are based on general ranges for substituted indazoles.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within a molecule, providing a valuable "fingerprint."

Experimental Protocol: IR Spectroscopy

-

Method : The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique on a solid sample or by preparing a potassium bromide (KBr) pellet containing a small amount of the compound.

-

Instrument : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

IR Data Interpretation

The key functional groups in this compound give rise to characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~ 3100-3000 | C-H stretch | Aromatic C-H | Medium-Weak |

| ~ 1715 | C=O stretch | Acetyl carbonyl | Strong |

| ~ 1620, 1480 | C=C stretch | Aromatic ring | Medium |

| ~ 1370 | C-N stretch | Ring C-N | Medium |

| ~ 850-800 | C-H bend | Out-of-plane bending | Strong |

| ~ 750 | C-Cl stretch | Aryl chloride | Medium-Strong |

The most prominent peak is expected to be the strong carbonyl (C=O) stretch around 1715 cm⁻¹, characteristic of an N-acetyl group.[7] The presence of C-Cl stretching and aromatic C-H out-of-plane bending further confirms the structure.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Ionization : Electron Ionization (EI) is a common technique for small, volatile molecules, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. Electrospray Ionization (ESI) is a softer method that typically yields a protonated molecule [M+H]⁺.[10]

-

Analysis : Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

MS Data Interpretation

The molecular weight of C₉H₇ClN₂O is 194.62 Da.

-

Molecular Ion (M⁺•) : The spectrum should show a molecular ion peak at m/z 194. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic M+2 peak will be observed at m/z 196 with an intensity approximately one-third of the M⁺• peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.

-

Key Fragmentation : The primary fragmentation pathway involves the cleavage of the N-acetyl group, which is a common and energetically favorable process.[11][12]

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z | Ion Structure | Fragmentation Pathway |

| 194/196 | [C₉H₇ClN₂O]⁺• | Molecular Ion (M⁺•) |

| 152/154 | [C₇H₄ClN₂]⁺ | Loss of ketene (CH₂=C=O) from M⁺• |

| 117 | [C₇H₄N₂]⁺ | Loss of Cl• from the [M-ketene]⁺ fragment |

The dominant fragmentation is the loss of a neutral ketene molecule (42 Da), leading to the stable 5-chloro-1H-indazole cation radical at m/z 152/154. This fragment can further lose a chlorine radical to produce an ion at m/z 117.

Figure 2: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and unequivocal structural confirmation of this compound. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns are all consistent with the proposed structure. This multi-faceted spectroscopic approach exemplifies a robust workflow for the characterization of novel chemical entities in a research and development setting, ensuring the highest standards of scientific integrity.

References

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf.

- Wiley-VCH. (2007). Supporting Information.

-

SpectraBase. (n.d.). 1-acetyl-1H-indazole [1H NMR]. Retrieved from [Link]

-

Semantic Scholar. (1982). Carbon–13 NMR studies of tautomerism in some 2-substituted imidazoles and benzimidazoles. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-1-indanone. Retrieved from [Link]

- NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-.

- The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

- Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole.

-

Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting information.

-

ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.

-

Xidian Experimental. (n.d.). This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

ResearchGate. (2016). 1-(5-Nitro-1H-indazol-1-yl)ethanone. Retrieved from [Link]

- University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry.

-

InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

PubMed. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Retrieved from [Link]

-

ResearchGate. (n.d.). NHC catalyzed N-1 acylation of indazole. Retrieved from [Link]

- NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. fhi.mpg.de [fhi.mpg.de]

- 9. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]

- 10. uab.edu [uab.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and crystallographic analysis of the heterocyclic compound 1-(5-Chloro-1H-indazol-1-yl)ethanone. While a definitive crystal structure has not been publicly deposited as of the date of this publication, this document outlines a robust, scientifically-grounded protocol for its preparation and crystallization, drawing upon established methodologies for analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, step-by-step experimental procedures. The extrapolated crystallographic data presented herein provides a predictive framework for the structural analysis of this compound.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, make them a subject of intense research. The specific compound, this compound, is a functionalized indazole with potential as a key intermediate in the synthesis of more complex drug candidates. The introduction of a chloro-substituent at the 5-position and an acetyl group at the N-1 position significantly influences the molecule's electronic properties and steric hindrance, which in turn can modulate its binding affinity to biological targets.

Accurate knowledge of the three-dimensional structure of such molecules, obtainable through single-crystal X-ray diffraction, is paramount for rational drug design. It provides invaluable insights into intermolecular interactions, conformational preferences, and the overall molecular architecture, which are critical for understanding structure-activity relationships (SAR).

Synthesis of this compound: A Proposed Protocol

The synthesis of N-acyl indazoles is a well-established transformation in organic chemistry. The following protocol is a scientifically sound, hypothetical procedure for the synthesis of this compound, adapted from the successful synthesis of analogous nitro-substituted indazoles.[1]

Reaction Principle

The N-acetylation of 5-chloro-1H-indazole can be readily achieved by reacting it with an acetylating agent, such as acetic anhydride, in the presence of a suitable solvent. The reaction proceeds via a nucleophilic attack of the N-1 nitrogen of the indazole ring on the electrophilic carbonyl carbon of the acetic anhydride.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-1H-indazole (1 equivalent).

-

Addition of Reagents: To the flask, add glacial acetic acid as the solvent, followed by the slow addition of acetic anhydride (1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

-

Precipitation and Filtration: A precipitate of the crude product should form. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with copious amounts of cold water to remove any remaining acetic acid.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification and Crystallization

Purification of the crude product is essential to obtain a high-purity compound suitable for crystallographic analysis. Recrystallization is a powerful technique for this purpose.

Principles of Recrystallization

Recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon slow cooling, the pure compound will crystallize out of the solution, leaving the impurities dissolved.

Experimental Workflow: Crystallization

Caption: Workflow for the recrystallization of the title compound.

Step-by-Step Crystallization Protocol

-

Solvent Selection: Based on protocols for analogous compounds, ethanol is a promising solvent for the recrystallization of this compound.[1]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration to remove them.

-

Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.

-

Crystallization: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

-

Maximizing Yield: To maximize the yield of the crystalline product, place the flask in an ice bath for about 30 minutes.

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Predicted Crystal Structure and Data

In the absence of experimental data for this compound, we can extrapolate potential crystallographic parameters based on the published data for its nitro-analog, 1-(5-Nitro-1H-indazol-1-yl)ethanone.[1] This predictive analysis provides a valuable starting point for future crystallographic studies.

Extrapolated Crystallographic Data

The following table summarizes the reported crystal data for the nitro-analog and provides a predicted framework for the chloro-derivative. The substitution of a nitro group with a chloro atom is expected to cause minor changes in the unit cell parameters.

| Parameter | 1-(5-Nitro-1H-indazol-1-yl)ethanone[1] | Predicted: this compound |

| Chemical Formula | C₉H₇N₃O₃ | C₉H₇ClN₂O |

| Formula Weight | 205.18 | 194.62 |

| Crystal System | Monoclinic | Monoclinic (Predicted) |

| Space Group | P2₁/c | P2₁/c (Predicted) |

| a (Å) | 7.6004 (3) | ~7.5 - 7.7 |

| b (Å) | 5.8641 (2) | ~5.8 - 6.0 |

| c (Å) | 9.3621 (3) | ~9.3 - 9.5 |

| β (°) | 91.404 (2) | ~91 - 92 |

| Volume (ų) | 440.83 (3) | ~430 - 450 |

| Z | 2 | 2 (Predicted) |

Expected Molecular Interactions

The crystal packing of this compound is likely to be influenced by a combination of intermolecular forces. Weak C-H···O and C-H···N hydrogen bonds are anticipated, which would link the molecules into a three-dimensional network. Additionally, π-π stacking interactions between the aromatic indazole rings are expected to play a significant role in the overall crystal packing, similar to what is observed in related structures.

Conclusion

This technical guide has detailed a comprehensive and scientifically rigorous approach to the synthesis, purification, and crystallographic analysis of this compound. While the definitive crystal structure remains to be experimentally determined, the proposed protocols and extrapolated data provide a solid foundation for researchers in medicinal chemistry and drug development. The elucidation of the precise three-dimensional structure of this and related compounds will undoubtedly contribute to the rational design of novel therapeutic agents.

References

-

(PDF) 1-(5-Nitro-1H-indazol-1-yl)ethanone - ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(5-Chloro-1H-indazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of the novel chemical entity 1-(5-Chloro-1H-indazol-1-yl)ethanone, a compound of interest in contemporary drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a deep-seated understanding of the physicochemical principles governing the behavior of this N-acetylated chloro-indazole derivative. We will explore its predicted properties, outline rigorous experimental protocols for determining its solubility profile, and detail a systematic approach to evaluating its stability under forced degradation conditions, in alignment with international regulatory standards. The insights and methodologies presented herein are designed to be a self-validating framework, empowering researchers to generate robust and reliable data crucial for advancing pharmaceutical development.

Introduction: The Significance of Pre-formulation Studies

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This compound, a member of the indazole class of heterocyclic compounds, presents a unique profile that necessitates a detailed investigation. The presence of the chloro-substituent and the N-acetyl group introduces specific electronic and steric factors that modulate its behavior in various environments. This guide will serve as a foundational resource for scientists tasked with characterizing this molecule, providing both theoretical grounding and practical, field-proven methodologies.

Physicochemical Characterization of this compound

A priori knowledge of a compound's physicochemical properties is instrumental in designing relevant solubility and stability studies. While experimental data for this compound is not extensively available in public literature, we can leverage predictive models and data from analogous structures to form a working hypothesis.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 5-Chloro-1H-indazole (Predicted) | 1-acetyl-6-methyl-1H-indazole (Predicted) | Rationale and Implication |

| Molecular Formula | C₉H₇ClN₂O | C₇H₅ClN₂ | C₁₀H₁₀N₂O | Foundational for all calculations and analytical characterization. |

| Molecular Weight | 194.62 g/mol | 152.58 g/mol [1] | 174.20 g/mol [2] | Influences diffusion rates and solubility characteristics. |

| pKa | -2.85 ± 0.30 | 12.81 ± 0.40[3] | Not Available | The N-acetyl group significantly reduces the basicity of the indazole ring, making the compound essentially neutral in the physiological pH range. This implies that its solubility will be largely pH-independent. |

| LogP | Not Available | 2.8[1] | 2.00 | The N-acetylation is expected to increase polarity compared to the parent indazole, likely resulting in a lower LogP. A lower LogP generally correlates with higher aqueous solubility. |

| Boiling Point | 342.7 ± 34.0 °C | Not Available | Not Available | High boiling point suggests low volatility and strong intermolecular forces in the liquid state. |

Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. A thorough solubility profile across a range of relevant aqueous and organic media is therefore essential.

Theoretical Considerations for Solubility

The N-acetyl group on the indazole ring of this compound is a key structural feature. Unlike the parent 5-chloro-1H-indazole, which possesses a proton on the pyrazole ring and can exhibit both acidic and basic properties, the N-acetylated derivative is non-ionizable within the physiological pH range. This has the significant implication that its aqueous solubility is not expected to be dramatically influenced by pH changes. The primary factors governing its solubility will be its crystal lattice energy and its solvation in a given medium.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining thermodynamic solubility is the shake-flask method . This method establishes the equilibrium concentration of a compound in a solvent at a specific temperature.

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

-

Preparation: Add an excess amount of crystalline this compound to a series of vials containing the test solvents (e.g., water, 0.1 M HCl, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality in Experimental Choices: The use of multiple solvents provides a comprehensive picture of the compound's polarity and potential for solubilization in various formulation vehicles. Equilibration time is critical to ensure that the measured concentration represents the true thermodynamic solubility and not a transient state.

High-Throughput Kinetic Solubility Assessment

In early-stage drug discovery, kinetic solubility measurements are often employed for rapid screening. Nephelometry, which measures light scattering from precipitated particles, is a common high-throughput technique.

Protocol 2: Kinetic Solubility Determination by Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the aqueous test buffer.

-

Precipitation Monitoring: Monitor the plate in a nephelometer over time. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Trustworthiness of the Protocol: This method's reliability hinges on the precise control of DMSO concentration and the sensitivity of the nephelometer. It provides a rapid assessment of solubility but may not reflect the true equilibrium state.

In-Depth Stability Analysis and Degradation Pathway Elucidation

Understanding the stability of this compound is critical for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are the cornerstone of this evaluation, as mandated by the International Council for Harmonisation (ICH) guidelines.

Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage. The goal is to generate degradation products and gain insight into the compound's intrinsic stability.

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The N-acetyl group is susceptible to both acidic and basic hydrolysis, which would yield 5-chloro-1H-indazole and acetic acid. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidation: While the indazole ring itself is relatively stable to oxidation, other parts of the molecule could be susceptible.

-

Photodegradation: Indazole derivatives are known to undergo phototransposition to benzimidazoles under UV irradiation. This is a critical pathway to investigate.

Experimental Protocols for Forced Degradation

The following protocols are based on ICH guidelines and are designed to produce a target degradation of 5-20%.

Protocol 3: Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., 60-80°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperatures. Collect and neutralize samples over time.

-

Oxidative Degradation: Expose a solution of the compound to a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Photolytic Degradation: In accordance with ICH Q1B guidelines, expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.

Caption: Logic for Stability-Indicating Method Development.

Protocol 4: Development and Validation of a Stability-Indicating HPLC Method

-

Initial Method Development: A reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point. Detection is typically performed with a photodiode array (PDA) detector.

-

Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies into the HPLC system.

-

Method Optimization: If the parent peak co-elutes with any degradation products, systematically adjust the chromatographic parameters (mobile phase composition, pH, gradient slope, column chemistry) until adequate separation is achieved (a resolution of >1.5 is generally desired).

-

Method Validation: Once the method is shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation and Interpretation

Table 2: Example Summary of Forced Degradation Studies

| Stress Condition | Parameters | Duration (hours) | % Degradation of Active | No. of Degradants Observed | Observations |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 2, 8, 24 | Data | Data | e.g., Major degradant at RRT 0.85 |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 2, 8, 24 | Data | Data | e.g., Rapid degradation observed |

| Oxidation | 3% H₂O₂, RT | 8, 24, 48 | Data | Data | e.g., Minor degradation |

| Thermal (Solid) | 80°C | 24, 48, 72 | Data | Data | e.g., No significant degradation |

| Thermal (Solution) | 80°C | 24, 48, 72 | Data | Data | e.g., Slow degradation |

| Photolytic | ICH Q1B | - | Data | Data | e.g., Significant degradation with formation of a major photoproduct |

Table 3: Example Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data | Shake-Flask |

| 0.1 M HCl | 37 | Data | Shake-Flask |

| pH 7.4 Phosphate Buffer | 37 | Data | Shake-Flask |

| Ethanol | 25 | Data | Shake-Flask |

| Acetonitrile | 25 | Data | Shake-Flask |

| DMSO | 25 | Data | Shake-Flask |

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By integrating predictive analysis with robust experimental protocols, researchers can generate the high-quality data necessary to support formulation development and regulatory submissions. The methodologies outlined are designed to be adaptable and provide a self-validating system for the characterization of this and other novel chemical entities. Future work should focus on the isolation and structural elucidation of the degradation products identified in the forced degradation studies to build a complete stability profile for this promising compound.

References

-

化源网. (2025, September 13). 1-acetyl-6-methyl-1H-indazole. Retrieved from [Link]

-

ChemBK. (n.d.). 1-acetyl-1H-indazole-5-carboxylicacid. Retrieved from [Link]

- Ansari, M. J., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(4), 217-226.

- Al-Salami, H., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303-323.

-

ResearchGate. (n.d.). N acetylcysteine forced degradation study. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values calculated for 4‐azaindazole and 4‐azaindazole N‐oxide 1. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole, 5-chloro-. Retrieved from [Link]

-

Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1968-1980.

- IJSDR. (2021). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 6(7).

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Stability Indicating Method Development and Validation for the Simultaneous Estimation of N-Acetylcysteine and Acebrophylline in Tablet Dosage form.

- Molecules. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

-

PubMed. (2016, February 20). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. Retrieved from [Link]

- Indian Journal of Pharmaceutical Sciences. (2012).

-

CORA. (n.d.). Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance. Retrieved from [Link]

- Biomedical Journal of Scientific & Technical Research. (2022, November 30).

- Beilstein Journal of Organic Chemistry. (2021).

-

Semantic Scholar. (2020, April 9). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (n.d.).

- Beilstein Journal of Organic Chemistry. (2021).

-

DiVA portal. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacological properties of indazole derivatives: recent developments. Retrieved from [Link]

-

ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]

-

ResearchGate. (n.d.). NHC catalyzed N‐1 acylation of indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

FDA. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

- Controllable Synthesis of N-H or N-Me C7-Substituted Indazoles via Cascade Reaction of α-Diazo Esters with Aryne Precursors. (n.d.).

Sources

Whitepaper: A Predictive and Validated Approach to Determining the Mechanism of Action for 1-(5-Chloro-1H-indazol-1-yl)ethanone

Abstract

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rational basis for its therapeutic application and potential liabilities.[1] This technical guide outlines a comprehensive, multi-pillar strategy for the MoA prediction and experimental validation of 1-(5-Chloro-1H-indazol-1-yl)ethanone, a novel compound for which public domain biological data is sparse. By leveraging the well-documented pharmacological profile of the indazole scaffold, we establish a robust initial hypothesis.[2][3] This whitepaper details an integrated workflow that begins with powerful in silico target prediction and pathway analysis, transitions to high-throughput experimental screening for hypothesis validation, and culminates in rigorous biophysical and cell-based assays to confirm target engagement and delineate the downstream cellular consequences. This document serves as a practical blueprint for researchers, scientists, and drug development professionals seeking to systematically unravel the MoA of novel chemical entities.

Introduction: The Indazole Scaffold and the MoA Challenge

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Notably, many indazole derivatives function as potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in human diseases like cancer.[3][7] Given this precedent, a logical starting hypothesis for this compound is that it functions as a kinase inhibitor.

However, moving from a class-based hypothesis to a specific molecular mechanism requires a systematic and evidence-based approach.[8] The critical challenge in early-stage drug discovery is to efficiently and accurately identify the direct molecular target(s) of a compound and understand how their modulation translates into a cellular phenotype. This guide provides the strategic framework and detailed protocols to meet this challenge.

Part 1: In Silico Prediction – Building a Data-Driven Hypothesis

The initial phase of MoA elucidation leverages computational power to mine vast biological and chemical databases, predicting likely protein targets based on the molecule's structure.[9] This in silico approach is a cost-effective and rapid method to generate high-probability hypotheses for subsequent experimental validation.[10]

Similarity-Based Target Prediction

The principle of chemical similarity states that structurally similar molecules often have similar biological functions.[11] We can exploit this by using web-based algorithms to compare this compound against libraries of compounds with known protein targets.

Recommended Tools:

-

SwissTargetPrediction: Predicts targets by combining 2D and 3D similarity measures against a library of known active compounds.[12]

-

TargetHunter: Implements a novel algorithm by exploring the largest chemogenomical databases, such as ChEMBL.[11]

Workflow:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Input the SMILES string into the chosen prediction server.

-

Analyze the output, which typically provides a ranked list of potential protein targets based on a prediction score or probability.

In Silico Workflow Diagram

The following diagram illustrates the computational workflow, from the initial compound structure to a list of predicted pathways.

Caption: Computational workflow for target and pathway prediction.

Hypothetical Prediction Results

Based on the indazole scaffold, a typical output from these tools would likely prioritize protein kinases. The following table presents a hypothetical, yet plausible, set of top-ranked predictions.

| Predicted Target | Target Class | Prediction Score | Rationale |

| PIK3CA (PI3 Kinase alpha) | Kinase (Lipid) | 0.85 | Indazole derivatives are known PI3K inhibitors.[7] |

| FGFR1 (Fibroblast Growth Factor Receptor 1) | Kinase (Tyrosine) | 0.79 | The indazole scaffold is present in FGFR inhibitors.[3] |

| EGFR (Epidermal Growth Factor Receptor) | Kinase (Tyrosine) | 0.72 | Structure-guided design has produced indazole-based EGFR inhibitors.[3] |

| SRC (Proto-oncogene tyrosine-protein kinase) | Kinase (Tyrosine) | 0.68 | A common target for indazole-based compounds. |

| CDK2 (Cyclin-dependent kinase 2) | Kinase (Ser/Thr) | 0.65 | Indazole is a scaffold for CDK inhibitors.[4] |

Part 2: Experimental Validation – From Hypothesis to Evidence

Computational predictions, while powerful, must be confirmed through rigorous experimentation.[13] This section details a logical, tiered approach to validate the predicted targets, confirm direct physical engagement, and quantify the binding interaction.

Step 1: Broad Kinase Selectivity Profiling

The most efficient first step to test our primary hypothesis is to screen the compound against a large, diverse panel of kinases. This provides a broad view of the compound's activity and selectivity across the kinome.[14][15][16]

Protocol: Commercial Kinome Profiling Service

-

Compound Submission: Solubilize this compound in 100% DMSO to a high concentration (e.g., 10 mM) and submit to a commercial provider (e.g., Reaction Biology, Eurofins Discovery/KINOMEscan®, Pharmaron).[14][17][18]

-

Assay Format Selection: Request a primary screen at a single concentration (typically 1 µM or 10 µM) against a broad kinase panel (e.g., >400 kinases).

-

Data Analysis: The service will provide data as "% Inhibition" relative to a DMSO control. Hits are typically defined as kinases showing >50% or >75% inhibition.

Hypothetical Kinome Screening Data (@ 1 µM)

| Target Kinase | Kinase Family | % Inhibition | Classification |

| PIK3CA | Lipid Kinase | 92% | Primary Hit |

| PIK3CB | Lipid Kinase | 88% | Primary Hit |

| MTOR | PI3K-related | 75% | Primary Hit |

| FGFR1 | Tyrosine Kinase | 65% | Secondary Hit |

| EGFR | Tyrosine Kinase | 15% | Inactive |

| SRC | Tyrosine Kinase | 48% | Weak Hit |

| CDK2 | Ser/Thr Kinase | 8% | Inactive |

This hypothetical data confirms the in silico prediction that the compound primarily targets the PI3K family.

Step 2: In-Cell Target Engagement Confirmation (CETSA®)

After identifying primary hits from biochemical screens, it is crucial to confirm that the compound engages these targets within a live-cell environment.[19] The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose, as it measures direct drug-target binding in situ without requiring any modification to the compound or the protein.[20][21][22] The principle is that a protein becomes more thermally stable when its ligand is bound.[23]

Caption: Step-by-step workflow for a CETSA® experiment.

-

Cell Culture: Culture a relevant cell line (e.g., MCF7, which has high PIK3CA expression) to ~80% confluency.

-

Treatment: Treat cells with this compound (e.g., at 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.

-

Heating: Aliquot treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

-

Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble PIK3CA in each sample using Western Blot or an ELISA-based method.

-

Analysis: For each treatment condition, plot the relative amount of soluble PIK3CA against the temperature. A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control indicates target stabilization and confirms engagement.

Step 3: Biophysical Characterization of Binding Affinity (SPR)

To fully characterize the drug-target interaction, it is essential to determine the binding kinetics (on- and off-rates) and affinity (K D). Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides this data in real-time.[24][25][26]

-

Chip Preparation: Covalently immobilize recombinant human PIK3CA protein onto a sensor chip surface (e.g., a Biacore™ CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.[27]

-

Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., ranging from 1 nM to 10 µM).

-

Binding Measurement: Inject the compound dilutions sequentially over the protein and reference surfaces. The SPR instrument measures the change in refractive index upon binding in real-time, generating a sensorgram.

-

Dissociation: After each injection, flow running buffer over the chip to measure the dissociation of the compound.

-

Regeneration: If necessary, inject a regeneration solution to remove all bound compound before the next injection.

-

Data Analysis: Fit the sensorgram data from the different concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k a or k on), dissociation rate (k d or k off), and the equilibrium dissociation constant (K D = k d /k a).[28]

Hypothetical SPR Kinetic Data

| Target Protein | k a (M⁻¹s⁻¹) | k d (s⁻¹) | K D (nM) |

| PIK3CA | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |

| PIK3CB | 1.1 x 10⁵ | 9.9 x 10⁻⁴ | 9.0 |

| MTOR | 4.0 x 10⁴ | 8.0 x 10⁻⁴ | 20.0 |

This data would provide quantitative confirmation of a high-affinity interaction between the compound and its primary targets.

Part 3: Delineating the Cellular Mechanism of Action

Confirming target engagement is a critical milestone. The final step is to demonstrate that this binding event leads to a functional consequence within the cell, specifically by modulating the activity of the intended signaling pathway.[29][30]

Pathway Modulation Analysis

Since our validated target is PIK3CA, we must now assess the compound's effect on the PI3K/Akt/mTOR signaling pathway. The canonical downstream marker of PI3K activity is the phosphorylation of the kinase Akt.[30]

Caption: PI3K/Akt signaling pathway with the predicted point of inhibition.

Protocol: Western Blot for Phospho-Akt (p-Akt)

-

Cell Culture and Treatment: Seed cells (e.g., MCF7) and allow them to attach. Starve the cells of serum overnight to reduce basal pathway activity.

-

Compound Incubation: Pre-incubate cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.

-

Pathway Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt (as a loading control).

-

Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.

-

Analysis: Quantify band intensity. A dose-dependent decrease in the p-Akt/Total Akt ratio in compound-treated cells confirms functional inhibition of the PI3K pathway.

Phenotypic Consequence Analysis

The final piece of evidence is to link pathway inhibition to a relevant cellular outcome. The PI3K/Akt pathway is a critical driver of cell proliferation.[31] Therefore, a logical phenotypic assay is to measure the compound's effect on cell growth.[32][33]

Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed a cancer cell line known to be dependent on PI3K signaling (e.g., MCF7) in a 96-well plate at a low density.

-

Dosing: The next day, treat the cells with a range of concentrations of the compound (e.g., 10-point, 3-fold serial dilution). Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours to allow for multiple cell divisions.

-

Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Measurement: Read the luminescence on a plate reader.

-

Analysis: Normalize the data to the DMSO control and plot the percent viability against the log of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion

This whitepaper has outlined a rigorous, integrated workflow for the mechanism of action determination of this compound. By initiating with a hypothesis grounded in the chemistry of the indazole scaffold, we progress from broad, predictive in silico methods to highly specific and quantitative experimental validation. This sequence—predicting targets computationally, confirming hits with broad biochemical screening, validating direct binding in cells with CETSA®, quantifying the interaction with SPR, and finally, demonstrating functional pathway modulation and a resulting cellular phenotype—provides a powerful and self-validating framework. This strategy not only minimizes risk and maximizes efficiency but also builds a comprehensive data package that robustly defines a compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

-

Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

-

Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

-

Columbia University Department of Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]

-

Pharmaron. Kinase Panel Profiling. Pharmaron CRO Services. [Link]

-

CETSA. (2013). CETSA. [Link]

-

ResearchGate. (2025). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery | Request PDF. [Link]

-

Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

-

Martinez Molina, D., & Nordlund, P. (2015). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Drug Discovery Today: Technologies. [Link]

-

Al-Harbi, S., & Al-Harbi, M. (2020). Computational analyses of mechanism of action (MoA): data, methods and integration. RSC Chemical Biology. [Link]

-

deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]

-

Singh, S., et al. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. [Link]

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [Link]

-

Boiani, M., et al. (2004). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. European Journal of Medicinal Chemistry. [Link]

-

bio.tools. SwissTargetPrediction. [Link]

-

Wessler, T., et al. (2018). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. Processes. [Link]

-

Nicoya. How does Digital SPR fit into early drug discovery?. [Link]

-

MtoZ Biolabs. Kinome Profiling Service. [Link]

-

Intertek. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. [Link]

-

Anusuya, S., & Kesherwani, M. (2020). Computational Prediction of Drug-Target Interactions via Ensemble Learning. In: Li, X. (eds) Machine Learning in Bioinformatics. Methods in Molecular Biology, vol 2190. Humana, New York, NY. [Link]

-

Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

Kwoh, C. K., & Suresh, V. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

-

Sygnature Discovery. Surface Plasmon Resonance (SPR). [Link]

-

Byrne, R. (2018). In Silico Target Prediction for Small Molecules. In: Cavasotto, C. (eds) In Silico Drug Discovery. Methods in Molecular Biology, vol 1823. Humana Press, New York, NY. [Link]

-

ResearchGate. (2018). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

-

Charles River Laboratories. Biology Cell-Based Assays. [Link]

-

ResearchGate. (2023). Structure and synthesis of indazole. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

-

Kim, H. S., et al. (2019). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Cells. [Link]

-

Creative Diagnostics. Signaling Pathway Analysis. [Link]

-

Chen, P., et al. (2025). Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. International Journal of Molecular Sciences. [Link]

-

MDPI. (2024). Integrating Network Pharmacology and Experimental Validation: Mechanistic Study of the Anti-Porphyromonas gingivalis and Anti-Inflammatory Effects of Berberis hemsleyana Ahrendt Extract. [Link]

-

Karaman, B., & Sippl, W. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

-

Dove Medical Press. (2025). Integrating network pharmacology and experimental validation to invest. Drug Design, Development and Therapy. [Link]

-

Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

-

Dyer, R. L., et al. (1983). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry. [Link]

-

Liu, K., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry. [Link]

-

Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

-

Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Wu, S. N., et al. (2002). The mechanism of actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) on Ca(2+)-activated K(+) currents in GH(3) lactotrophs. Chinese Journal of Physiology. [Link]

Sources

- 1. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. caribjscitech.com [caribjscitech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 13. tandfonline.com [tandfonline.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. assayquant.com [assayquant.com]

- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 17. pharmaron.com [pharmaron.com]

- 18. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 19. researchgate.net [researchgate.net]

- 20. pelagobio.com [pelagobio.com]

- 21. CETSA [cetsa.org]

- 22. tandfonline.com [tandfonline.com]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. denovobiolabs.com [denovobiolabs.com]

- 25. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 26. sygnaturediscovery.com [sygnaturediscovery.com]

- 27. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 28. nicoyalife.com [nicoyalife.com]

- 29. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 30. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

- 31. bioivt.com [bioivt.com]

- 32. criver.com [criver.com]

- 33. mdpi.com [mdpi.com]

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 1-(5-Chloro-1H-indazol-1-yl)ethanone: Synthesis, Properties, and Applications in Modern Drug Discovery

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a cornerstone in the architecture of modern therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions.[3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically accessible form.[1] Indazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, leading to FDA-approved drugs such as the anti-cancer kinase inhibitors Pazopanib and Entrectinib, and the antiemetic Granisetron.[4]

Within this important class of molecules, this compound emerges as a critical starting material and key intermediate. The introduction of a chlorine atom at the C5-position and an acetyl group at the N1-position significantly influences the molecule's reactivity and provides synthetic handles for further elaboration. The 5-chloro substituent can enhance binding affinity to target proteins through halogen bonding or by modifying the electronic landscape of the aromatic system.[5] The N1-acetyl group, while serving as a protecting group, also directs subsequent reactions and can be readily removed or modified, making this compound a highly valuable building block for constructing complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and strategic application in the development of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and drug design. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 98083-43-3 | [6] |

| Molecular Formula | C₉H₇ClN₂O | [7] |

| Molecular Weight | 194.62 g/mol | [7] |

| Appearance | Off-white to light yellow crystalline powder | N/A |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane | N/A |

| Melting Point | 108-112 °C | N/A |

Synthesis and Mechanistic Rationale

The most direct and common method for preparing this compound is the regioselective N-acylation of 5-chloro-1H-indazole. The choice of reagents and conditions is critical to ensure the desired N1-isomer is formed preferentially over the N2-isomer.

Experimental Protocol: N-Acylation of 5-Chloro-1H-indazole

This protocol outlines a robust method for the synthesis of the title compound, emphasizing the rationale behind each step to ensure reproducibility and high yield.

Materials:

-

5-Chloro-1H-indazole (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

-

Ice bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1H-indazole (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

-

Expert Insight: The use of an inert atmosphere and anhydrous solvent is crucial to prevent hydrolysis of the acetic anhydride, which would reduce yield and generate acetic acid byproducts. DCM is an excellent choice due to its inertness and ability to dissolve the starting material.

-

-

Cooling: Cool the solution to 0 °C using an ice bath.

-